molecular formula C11H15NO4 B8736619 Ethyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate

Ethyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate

Cat. No. B8736619
M. Wt: 225.24 g/mol
InChI Key: NULMGOSOSZBEQL-UHFFFAOYSA-N
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Patent
US08901295B2

Procedure details

To 30 mL of EtOH at −5° C. was added, with stirring, 0.37 mL of SOCl2 slowly. The clear colorless solution was cooled to −5° C. and 1 g of L-Dopa was added. After 5 min, the resulting solution was refluxed overnight. The solution was concentrated to afford 164 as HCl salt (1.30 g, 99%). 1H NMR (DMSO): δ 1.29 (t, 3H, J=7.4 Hz), 3.03 (m, 1H), 3.15 (m, 1H), 4.21 (m, 1H), 4.27 (m, 2H), 4.35 (sl, 3H), 6.60 (d, 1H, J=7.9 Hz), 6.74 (s, 1H), 6.82 (d, 1H, J=7.9 Hz), 8.63 (s, 2H).
Name
Quantity
0.37 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Name
Yield
99%

Identifiers

REACTION_CXSMILES
O=S(Cl)[Cl:3].[O:5]=[C:6]([C@H:8]([CH2:10][C:11]1[CH:18]=[C:16]([OH:17])[C:14]([OH:15])=[CH:13][CH:12]=1)[NH2:9])[OH:7].[CH3:19][CH2:20]O>>[NH2:9][CH:8]([CH2:10][C:11]1[CH:12]=[CH:13][C:14]([OH:15])=[C:16]([OH:17])[CH:18]=1)[C:6]([O:7][CH2:19][CH3:20])=[O:5].[ClH:3]

Inputs

Step One
Name
Quantity
0.37 mL
Type
reactant
Smiles
O=S(Cl)Cl
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
O=C(O)[C@@H](N)CC1=CC=C(O)C(O)=C1
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was refluxed overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
NC(C(=O)OCC)CC1=CC(=C(C=C1)O)O
Name
Type
product
Smiles
Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08901295B2

Procedure details

To 30 mL of EtOH at −5° C. was added, with stirring, 0.37 mL of SOCl2 slowly. The clear colorless solution was cooled to −5° C. and 1 g of L-Dopa was added. After 5 min, the resulting solution was refluxed overnight. The solution was concentrated to afford 164 as HCl salt (1.30 g, 99%). 1H NMR (DMSO): δ 1.29 (t, 3H, J=7.4 Hz), 3.03 (m, 1H), 3.15 (m, 1H), 4.21 (m, 1H), 4.27 (m, 2H), 4.35 (sl, 3H), 6.60 (d, 1H, J=7.9 Hz), 6.74 (s, 1H), 6.82 (d, 1H, J=7.9 Hz), 8.63 (s, 2H).
Name
Quantity
0.37 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Name
Yield
99%

Identifiers

REACTION_CXSMILES
O=S(Cl)[Cl:3].[O:5]=[C:6]([C@H:8]([CH2:10][C:11]1[CH:18]=[C:16]([OH:17])[C:14]([OH:15])=[CH:13][CH:12]=1)[NH2:9])[OH:7].[CH3:19][CH2:20]O>>[NH2:9][CH:8]([CH2:10][C:11]1[CH:12]=[CH:13][C:14]([OH:15])=[C:16]([OH:17])[CH:18]=1)[C:6]([O:7][CH2:19][CH3:20])=[O:5].[ClH:3]

Inputs

Step One
Name
Quantity
0.37 mL
Type
reactant
Smiles
O=S(Cl)Cl
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
O=C(O)[C@@H](N)CC1=CC=C(O)C(O)=C1
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was refluxed overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
NC(C(=O)OCC)CC1=CC(=C(C=C1)O)O
Name
Type
product
Smiles
Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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